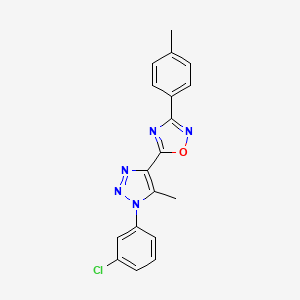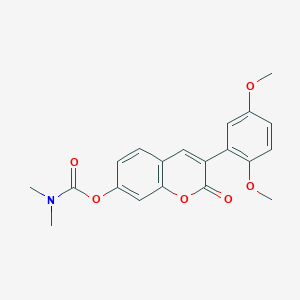
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthetic Methodologies : Studies have developed novel synthetic routes for derivatives of 2-oxo-2H-chromen-7-yl dimethylcarbamates, highlighting the importance of microwave synthesis for sulfur-containing carbamates and exploring the influence of substituents on amide rotational barriers (Janse van Rensburg & Robinson, 2009) (Janse van Rensburg, Robinson, & Kruger, 2011).
- Crystallography and Molecular Structure : The crystal structures of chromene derivatives have been elucidated, demonstrating the importance of hydrogen bonding and molecular interactions in the solid state. For instance, the structure of 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone showcases edge-fused hydrogen-bonded rings (Swamy et al., 2006).
Potential Biological Activities
- Antimicrobial and Anti-inflammatory Properties : Certain derivatives have been investigated for their antibacterial and anti-inflammatory activities, with some compounds showing significant effects against bacterial strains and reducing protein denaturation, indicating potential for medical application (Chavan & Hosamani, 2018).
- Antioxidant and Antihyperglycemic Agents : Synthesis of coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic activity, further highlighting the therapeutic potential of chromene derivatives (Kenchappa et al., 2017).
Catalysis and Green Chemistry
- Catalytic Applications : The use of activated carbon/MoO3 as a catalyst for the green synthesis of chromeno[d]pyrimidinediones and xanthenones underlines the role of chromene derivatives in facilitating environmentally friendly chemical reactions (Mehr et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” are currently unknown. The compound is structurally similar to other phenethylamines , which are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors . .
Mode of Action
Phenethylamines typically act as agonists at their target receptors, binding to the receptor and inducing a conformational change that triggers a cellular response .
Biochemical Pathways
Phenethylamines are known to affect several neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic systems . These systems play key roles in mood regulation, cognition, and the body’s response to stress.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Phenethylamines typically induce a range of effects, including increased heart rate, elevated mood, increased alertness, and altered perception . The specific effects of this compound may vary depending on its exact mechanism of action and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-6-5-12-9-16(19(22)27-18(12)11-14)15-10-13(24-3)7-8-17(15)25-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXMMVKFUJEXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
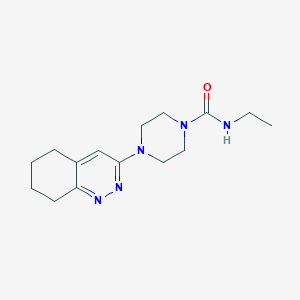
![9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2988474.png)
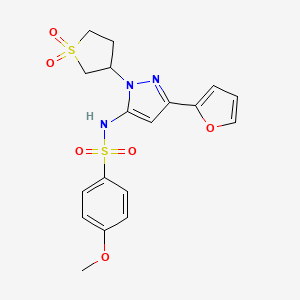
![5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2988476.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)
![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)
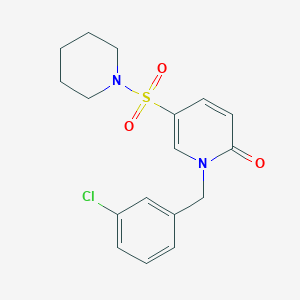
![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)
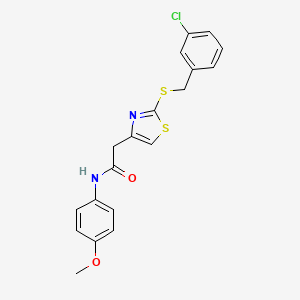
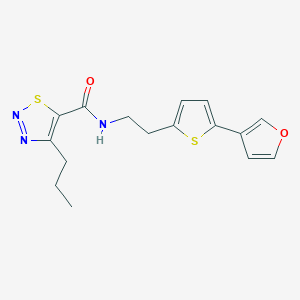
![2-Benzyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2988493.png)
